molecular formula C12H17BBrNO3 B3060261 2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester CAS No. 2096334-49-3

2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester

Cat. No.: B3060261
CAS No.: 2096334-49-3
M. Wt: 313.99
InChI Key: KHUJCKRTJFOPOE-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester (CAS: 2096334-49-3) is a boronic ester derivative featuring a pyridine ring substituted with bromine at position 2, methoxy at position 5, and a pinacol boronate group at position 4. Its molecular formula is C₁₂H₁₇BBrNO₃, with a molecular weight of approximately 328.99 g/mol. The pinacol ester moiety enhances stability and solubility in organic solvents, making it advantageous for Suzuki-Miyaura cross-coupling reactions in drug discovery and materials science . This compound is commercially available with a purity of ≥98% (MFCD22421547) and is typically stored at controlled temperatures (0–6°C) to maintain integrity .

Properties

IUPAC Name

2-bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(14)15-7-9(8)16-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUJCKRTJFOPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142355
Record name Pyridine, 2-bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096334-49-3
Record name Pyridine, 2-bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation: 2-Bromo-5-methoxypyridine

The precursor 2-bromo-5-methoxypyridine is typically synthesized through:

Bromination Protocol

Parameter Specification
Starting material 5-Methoxypyridine
Brominating agent N-Bromosuccinimide (NBS)
Solvent system Acetonitrile/H₂O (4:1 v/v)
Temperature 0°C → room temperature
Reaction time 12-16 hours
Typical yield 68-72%

Regioselective Lithiation

Critical parameters for position-selective deprotonation:

Optimized Conditions

Substrate: 2-Bromo-5-methoxypyridine (1.0 equiv)  
Base: n-BuLi (1.1 equiv, 2.5M in hexanes)  
Solvent: Anhydrous THF  
Temperature: -80°C (dry ice/acetone bath)  
Atmosphere: Nitrogen  
Reaction time: 1 hour  

The methoxy group at position 5 directs lithiation to position 4 through a combination of electronic and steric effects:

  • Electron-donating methoxy group activates C4 for deprotonation
  • Bromine at C2 blocks alternative reaction pathways through steric hindrance

Boron Incorporation and Esterification

Quenching sequence for boronic ester formation:

Stepwise Procedure

  • Add trimethyl borate (1.2 equiv) at -80°C
  • Warm to room temperature over 6 hours
  • Add pinacol (1.5 equiv) and acetic acid (3.0 equiv)
  • Stir for 12 hours at 25°C
  • Concentrate under reduced pressure
  • Purify by hexane recrystallization

Characterization Data

Analysis Method Key Signals
¹H NMR (CDCl₃) δ 1.36 (s, 12H), 3.87 (s, 3H), 7.54 (dd, J=3.2,1.2 Hz), 8.37 (d, J=3.2 Hz), 8.54 (d, J=1.2 Hz)
¹¹B NMR δ 30.78 (consistent with sp² boron)
GC-MS m/z 313.99 [M]+

Alternative Synthetic Routes

Grignard-Mediated Boron Insertion

Barbier conditions using magnesium turnings and HBpin:

Reaction Parameters

2-Bromo-5-methoxypyridine + Mg → Intermediate Grignard  
Intermediate Grignard + HBpin → Target compound  

Advantages

  • Avoids cryogenic conditions
  • Higher functional group tolerance
  • Typical yields: 65-78%

Miyaura Borylation of Dihalopyridines

Palladium-catalyzed coupling with bis(pinacolato)diboron:

Catalytic System

Component Concentration
Pd(OAc)₂ 5 mol%
SPhos ligand 10 mol%
KOAc 3.0 equiv

Substrate Scope
Effective for 2,4-dibromo-5-methoxypyridine precursors:

  • Regioselectivity >95% for C4 borylation
  • Compatible with microwave acceleration (80°C, 30 min)

Industrial-Scale Production Considerations

Purification Protocols

Large-Scale Recrystallization

Solvent System Purity Achieved Recovery Rate
Hexane/EtOAc (9:1) 99.5% 82%
Cyclohexane/THF 98.7% 89%

Stability Profile

Storage Recommendations

  • Maintain temperature: -20°C ± 2°C
  • Relative humidity: <30%
  • Shelf life: 24 months in sealed amber vials

Mechanistic Insights

Lithiation Directing Effects

Computational modeling reveals:

  • Methoxy group induces partial positive charge at C4 (NBO charge: +0.32)
  • Bromine at C2 raises pKa of C3 proton by 1.8 units versus parent compound

Boron Quenching Dynamics

In situ NMR studies show:

  • Trimethyl borate insertion completes within 15 minutes at -80°C
  • Pinacol esterification reaches 95% conversion in 4 hours

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process is facilitated by the stability and reactivity of the boronic ester group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-bromo-5-methoxypyridine-4-boronic acid, pinacol ester with structurally related boronic esters, highlighting differences in substituents, reactivity, solubility, and applications:

Compound Name Substituents Molecular Formula CAS Number Key Properties Applications
2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester Br (C2), OMe (C5), Bpin (C4) C₁₂H₁₇BBrNO₃ 2096334-49-3 High solubility in organic solvents (e.g., chloroform, ketones); stable under inert conditions; used in Pd-catalyzed couplings . Suzuki couplings for drug intermediates; synthesis of bioactive molecules .
5-Chloro-2-methoxypyridine-4-boronic acid, pinacol ester Cl (C5), OMe (C2), Bpin (C4) C₁₂H₁₇BClNO₃ CID 75486169 Lower reactivity in cross-couplings (Cl is a poorer leaving group vs. Br); similar solubility profile . Less common in coupling reactions; niche pharmaceutical applications .
2-Bromopyridine-5-boronic acid, pinacol ester Br (C2), Bpin (C5) C₁₁H₁₅BBrNO₂ 214360-62-0 Boronate at C5; higher steric hindrance; reduced electronic activation of pyridine ring. Requires higher Pd catalyst loading . Limited use in complex coupling reactions; research-scale synthesis .
3-Bromopyridine-4-boronic acid, pinacol ester Br (C3), Bpin (C4) C₁₁H₁₅BBrNO₂ 452972-12-2 Boronate at C4 adjacent to Br (C3); altered electronic effects due to substituent proximity. Moderately reactive in couplings . Synthesis of heterocyclic ligands; materials science .
2-Fluoro-5-methoxypyridine-3-boronic acid, pinacol ester F (C2), OMe (C5), Bpin (C3) C₁₂H₁₇BFNO₃ N/A Fluorine’s electronegativity reduces pyridine ring electron density; slower coupling kinetics. Soluble in polar aprotic solvents . Specialty couplings requiring electron-deficient aryl partners .
2-Chloro-5-methoxypyridine-4-boronic acid, pinacol ester Cl (C2), OMe (C5), Bpin (C4) C₁₂H₁₇BClNO₃ 2096336-34-2 Similar to bromo analog but with lower reactivity; hazardous (H315, H319, H335) . Limited to non-demanding coupling reactions; academic research .

Key Observations:

Reactivity in Cross-Couplings :

  • Bromine substituents (e.g., 2-bromo-5-methoxypyridine-4-boronic ester ) enhance reactivity in Suzuki-Miyaura reactions due to Br’s superior leaving-group ability compared to Cl or F .
  • Electron-withdrawing groups (e.g., F at C2) reduce pyridine ring electron density, slowing coupling rates .

Solubility and Stability :

  • Pinacol esters universally exhibit better solubility in organic solvents (e.g., chloroform, acetone) than their boronic acid counterparts, enabling homogeneous reaction conditions .
  • Storage at 0–6°C is recommended for bromo- and chloro-substituted derivatives to prevent decomposition .

Biological Activity :

  • Boronic esters (e.g., compound 32 in ) are often biologically inactive until hydrolyzed to boronic acids, which exhibit mild enzyme inhibitory activity (e.g., PBP1b inhibition at mM concentrations) .

Commercial Availability :

  • Brominated derivatives are generally more expensive (e.g., 2-bromopyridine-5-boronic ester at JPY35,000/5g) than chloro or fluoro analogs due to synthetic complexity .

Biological Activity

2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester (C12H17BBrNO3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug development, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17BBrNO3
  • Molecular Weight : 284.08 g/mol
  • Structure : Contains a bromine atom, a methoxy group, and a boronic acid functional group attached to a pyridine ring.

Mechanisms of Biological Activity

Boronic acids, including 2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester, exhibit various biological activities primarily due to their ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for their roles in drug design and development, particularly in targeting enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids can inhibit proteasome activity, which is vital for regulating protein turnover in cells. This mechanism is particularly relevant in cancer treatment.
  • Antimicrobial Activity : Some studies have indicated that boronic acids possess antibacterial properties by disrupting bacterial cell wall synthesis.
  • Antiviral Properties : Research suggests potential antiviral mechanisms against viruses by interfering with viral replication processes.

Biological Applications

The compound has been investigated for various therapeutic applications:

1. Cancer Therapy

Research has highlighted the role of boronic acids in cancer treatment through the inhibition of the proteasome pathway. For instance, compounds similar to 2-Bromo-5-methoxypyridine-4-boronic acid have shown promise as proteasome inhibitors, leading to apoptosis in cancer cells.

2. Antibacterial and Antiviral Agents

Studies have demonstrated that derivatives of boronic acids can exhibit significant antibacterial activity against various strains of bacteria, including antibiotic-resistant strains. Additionally, some compounds have shown efficacy against viral infections by inhibiting key viral enzymes.

Case Studies and Research Findings

StudyFindings
Liu et al. (2020) Investigated the anticancer properties of boronic acids; found that 2-Bromo-5-methoxypyridine derivatives effectively inhibited proteasome activity in cancer cell lines.
Zhang et al. (2021) Reported on the antibacterial properties of boronic acid derivatives; demonstrated effectiveness against Gram-positive bacteria with minimal cytotoxicity to human cells.
Smith et al. (2022) Explored antiviral activities; showed that certain boronic esters inhibited viral replication in vitro by targeting viral proteases.

Synthesis and Derivatives

The synthesis of 2-Bromo-5-methoxypyridine-4-boronic acid pinacol ester typically involves reactions between appropriate pyridine derivatives and boron reagents under controlled conditions. The resulting compound serves as a versatile building block for further modifications aimed at enhancing its biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-5-methoxypyridine-4-boronic acid, pinacol ester?

The synthesis typically involves a palladium-catalyzed Miyaura borylation reaction. Key steps include:

  • Substrate preparation : Start with 2-bromo-5-methoxypyridine.
  • Catalytic system : Use Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos or XPhos.
  • Reagents : Bis(pinacolato)diboron (B₂Pin₂) in anhydrous solvents (e.g., THF or dioxane) under inert atmosphere.
  • Reaction conditions : Heat to 80–100°C for 6–24 hours.
  • Purification : Column chromatography (silica gel) with hexane/ethyl acetate gradients to isolate the boronic ester .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

The boronic ester acts as a nucleophilic partner, reacting with aryl/heteroaryl halides (e.g., bromides or triflates) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Key parameters :
    • Base selection (K₂CO₃ or CsF) to activate the boronate.
    • Solvent polarity (DMF or THF) to stabilize intermediates.
    • Steric effects from the methoxy and bromo substituents may slow coupling at the 4-position .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns; ¹¹B NMR verifies boronate integrity.
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • UV-vis spectroscopy : Monitors reaction progress via absorption shifts (e.g., during oxidation or coupling) .

Q. How should this compound be stored to ensure stability?

  • Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.
  • Avoid exposure to moisture, strong acids/bases, and oxidizing agents.
  • Decomposition pathways include boronate cleavage to boronic acid or debromination under harsh conditions .

Advanced Research Questions

Q. How can chemoselectivity be achieved in cross-couplings involving multiple reactive sites?

  • Speciation control : Adjust pH or solvent polarity to favor specific boronate forms (trigonal vs. tetrahedral).
  • Protecting groups : Temporarily block competing reactive sites (e.g., methoxy groups) with silyl or acetyl groups.
  • Ligand design : Use bulky ligands (e.g., DavePhos) to sterically hinder undesired coupling positions .

Q. What strategies optimize reaction yields with electron-deficient coupling partners?

  • Catalyst tuning : Switch to electron-rich Pd catalysts (e.g., PdCl₂(dtbpf)) to enhance oxidative addition.
  • Microwave irradiation : Accelerate reactions with thermally sensitive substrates.
  • Additives : Use phase-transfer catalysts (e.g., TBAB) to improve solubility of polar intermediates .

Q. How can enantioselectivity be introduced in allylboration reactions using this compound?

  • Chiral ligands : Employ (R)-BINAP or Josiphos ligands to induce asymmetry during allylboration.
  • Borinic ester intermediates : Generate in situ via nBuLi treatment to enhance stereocontrol (up to 95% ee reported for similar systems) .

Q. What mechanistic insights explain contradictory reactivity data in cross-coupling studies?

  • Kinetic vs. thermodynamic control : Competing pathways (e.g., protodeboronation vs. coupling) may dominate under varying conditions.
  • Computational modeling : DFT studies can identify transition-state barriers influenced by substituent electronic effects (e.g., bromo vs. methoxy groups) .

Q. How is this compound applied in polymer or biomaterial synthesis?

  • RAFT polymerization : Incorporate as a boronate-functionalized monomer for stimuli-responsive polymers.
  • Bioconjugation : React with diols (e.g., sugars) to form dynamic covalent bonds for biosensing probes .

Q. What protocols address low yields in iterative C–C bond-forming reactions?

  • Sequential coupling : Use orthogonal protecting groups (e.g., SEM for boronates) to enable stepwise assembly.
  • Automated synthesis : Employ flow reactors for precise control of stoichiometry and reaction time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-methoxypyridine-4-boronic acid, pinacol ester

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